5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with nitrogen atoms at positions 1, 2, 5, and 5. Key structural features include:
Properties
Molecular Formula |
C23H22Cl2N4 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H22Cl2N4/c1-14-21(15-8-6-5-7-9-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-11-16(24)10-17(25)12-18/h5-13,26H,1-4H3 |
InChI Key |
DWGGUFYEWJWCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of tert-butyl, dichlorophenyl, methyl, and phenyl groups through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Substituent Effects on Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives are frequently explored for anti-mycobacterial activity. The table below compares substituents and biological data for selected analogs:
Key Observations :
- Smaller groups like phenyl or isopropyl (e.g., compounds 32, 35) balance lipophilicity and activity .
- Position 7 : Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) may enhance target binding compared to pyridinylmethyl or fluorophenyl derivatives. However, analogs with piperazinyl-pyridine (compound 51) show superior anti-Mtb activity (IC50 = 0.07 μM), suggesting heterocyclic amines enhance potency .
Role of Halogenation
The 3,5-dichlorophenyl group in the target contrasts with mono-halogenated analogs:
- : A 2,3-dichlorophenyl analog (SC8) inhibits CDK2 (IC50 = 0.8 μM), demonstrating positional halogen effects on kinase selectivity.
- : A 4-fluorophenyl analog with a methoxyethyl group shows moderate solubility (LogP = 3.2), highlighting the trade-off between halogenation and physicochemical properties .
Amine Substituent Diversity
- Pyridinylmethyl vs. Aryl Amines : The target’s 3,5-dichlorophenyl amine differs from pyridinylmethyl groups (e.g., compounds 32–35, 47–51), which often improve water solubility via hydrogen bonding .
- Alkyl vs. Aryl Amines : Compounds with cyclopentyl () or methoxyethyl () amines exhibit lower LogP values (~3.5–4.0), suggesting the target’s dichlorophenyl group prioritizes target affinity over solubility .
Biological Activity
5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound notable for its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its potential therapeutic applications. Research has indicated that it may exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 425.3 g/mol. Its structure includes a tert-butyl group, dichlorophenyl moiety, and phenyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N4 |
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | 5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| InChI Key | DWGGUFYEWJWCFC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzymatic activity by binding to active sites, thereby blocking catalytic processes. This inhibition can lead to various downstream effects in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 µg/mL against MRSA strains .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity
Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro assays on MCF-7 breast cancer cells showed that certain derivatives maintained high cell viability even at elevated concentrations, suggesting a favorable toxicity profile while retaining anticancer activity .
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of C. difficile and Candida albicans. Among them, one derivative exhibited potent activity with an MIC of 4 µg/mL against C. difficile, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Toxicity Profile Assessment
In evaluating the toxicity of these compounds, one study found that certain derivatives demonstrated excellent tolerance in MCF-7 cells at concentrations up to 32 µg/mL without significant cytotoxicity. This highlights the potential for developing safe therapeutic agents based on this scaffold .
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